molecular formula C31H44N4O2 B5192366 N-[4-[2-[3,5-dimethyl-4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-pyrrolidin-1-ylacetamide

N-[4-[2-[3,5-dimethyl-4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-pyrrolidin-1-ylacetamide

Cat. No.: B5192366
M. Wt: 504.7 g/mol
InChI Key: MWZXRVPXPBMGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[2-[3,5-dimethyl-4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-pyrrolidin-1-ylacetamide is a complex organic compound characterized by its multiple pyrrolidine and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-[3,5-dimethyl-4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-pyrrolidin-1-ylacetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Acylation Reactions:

    Amination Reactions: The formation of the amide bond involves the reaction of amines with carboxylic acid derivatives.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-[3,5-dimethyl-4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-pyrrolidin-1-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents such as halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-[2-[3,5-dimethyl-4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-pyrrolidin-1-ylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[2-[3,5-dimethyl-4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-pyrrolidin-1-ylacetamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, affecting cellular processes.

    Gene Expression Modulation: Influence on gene expression and regulation of protein synthesis.

Comparison with Similar Compounds

N-[4-[2-[3,5-dimethyl-4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-pyrrolidin-1-ylacetamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds share similar structural features but may differ in their biological activities and applications.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which are widely used in medicinal chemistry for their diverse biological activities.

    Dimethylphenyl Compounds: Molecules with dimethylphenyl groups, known for their chemical stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[2-[3,5-dimethyl-4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N4O2/c1-21-15-25(16-22(2)29(21)32-27(36)19-34-11-7-8-12-34)31(5,6)26-17-23(3)30(24(4)18-26)33-28(37)20-35-13-9-10-14-35/h15-18H,7-14,19-20H2,1-6H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZXRVPXPBMGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CN2CCCC2)C)C(C)(C)C3=CC(=C(C(=C3)C)NC(=O)CN4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.